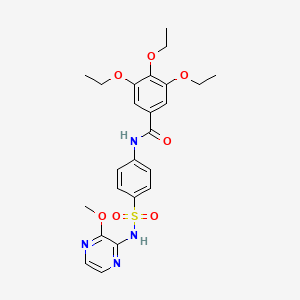![molecular formula C8H9N3O2S2 B2368875 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-25-0](/img/structure/B2368875.png)
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antifungal Properties
- Imidazo[2,1-b]thiazole derivatives, including 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds exhibit potent antimicrobial activities against various Candida strains and possess significant antifungal potential (Juspin et al., 2010).
Antitubercular Potential
- In the context of tuberculosis treatment, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles have been explored as backups to the antitubercular drug pretomanid. Some derivatives have demonstrated efficacy against tuberculosis and Chagas disease, indicating their potential as antitubercular agents (Thompson et al., 2017).
Reactivity and Molecular Transformations
- Studies on the reactivity of imidazo[2,1-b][1,3]thiazoles, such as this compound, have contributed to understanding their potential in creating new chemical structures and compounds with possible pharmacological applications (Andreani et al., 1997; Billi et al., 2000).
Mutagenicity Research
- The direct-acting mutagenicity of nitroimidazo[2,1-b]thiazole derivatives has been investigated using the Salmonella assay. These studies are crucial for understanding the genotoxicity of these compounds (Hrelia et al., 1986).
Antimycobacterial Activity
- This compound derivatives have been explored for their antimycobacterial activity, specifically against Mycobacterium tuberculosis. Such research is significant in the development of new treatments for tuberculosis (Ramprasad et al., 2016).
Antitumor Potential
- Certain derivatives of imidazo[2,1-b]thiazoles have been tested for their antitumor activities, demonstrating the potential of these compounds in cancer research (Andreani et al., 2001; Lantos et al., 1984).
Immunomodulatory Effects
- The immunostimulatory activities of imidazo[2,1-b]thiazoles, such as this compound, have been examined in the context of leukemia treatment, highlighting their potential role in immunotherapy (Chirigos et al., 1975).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit significant biological activity against various bacteria and pathogens . They have also shown cytotoxic activity on human tumor cell lines .
Mode of Action
It is known that thiazole derivatives can interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have shown to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
生化学分析
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds showing threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
特性
IUPAC Name |
5-nitro-6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5(2)15-6-7(11(12)13)10-3-4-14-8(10)9-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXXVMKTQYXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)
![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)



![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
